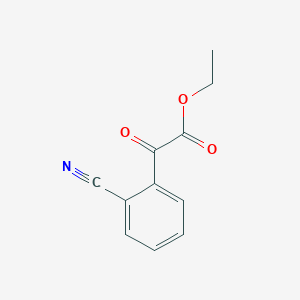

2-氰基苯甲酰甲酸乙酯

描述

Ethyl 2-cyanobenzoylformate is a chemical compound with the formula C₁₁H₉NO₃ . It is used in laboratory settings and for the synthesis of substances .

Synthesis Analysis

Ethyl 2-cyanobenzoylformate can be synthesized using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli . This process involves the reduction of aromatic α-keto esters .

Molecular Structure Analysis

The molecular structure of Ethyl 2-cyanobenzoylformate is represented by the formula C₁₁H₉NO₃ . It has an average mass of 203.194 Da and a monoisotopic mass of 203.058243 Da .

Physical And Chemical Properties Analysis

Ethyl 2-cyanobenzoylformate has a density of 1.2±0.1 g/cm³, a boiling point of 350.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.5±3.0 kJ/mol, a flash point of 153.0±13.4 °C, and an index of refraction of 1.536 .

科学研究应用

1. 合成三氟甲基杂环化合物

乙酸2-重氮-4,4,4-三氟-3-氧基丁酸乙酯,与乙酸2-氰基苯甲酰甲酸乙酯相关的化合物,已被用作合成各种三氟甲基杂环化合物的中间体。这些化合物包括噁唑、噻唑、咪唑、1,2,4-三嗪和吡啶。这些化合物是通过铑(II)或铜(II)催化的卡宾X-H插入反应生成的(Honey et al., 2012)。

2. 溶解度和模型相关性

乙酸2-氰基苯甲酰甲酸乙酯的相关化合物,2-氨基-3-甲基苯甲酸,已被研究其在各种溶剂中的溶解度。这项研究对其纯化过程至关重要,并有助于了解类似化合物的溶液行为(Zhu et al., 2019)。

3. 吡啶衍生物的合成

α-氰基-β-氨基丙烯酸乙酯,与乙酸2-氰基苯甲酰甲酸乙酯相似的化合物,已被用作合成吡啶衍生物的中间体。这种合成过程已经得到改进,以提高产率并扩大可获得的化合物种类(Singh & Gandhi, 1978)。

4. 骨组织中的生物相容性

涉及乙酸2-氰基丙烯酸乙酯的研究,这是与乙酸2-氰基苯甲酰甲酸乙酯相关的化合物,重点放在其与骨组织的生物相容性上。这对于其在骨移植固定中的潜在应用尤为重要(de Melo et al., 2013)。

5. 神经外科应用

包括乙酸2-氰基丙烯酸乙酯在内的氰基丙烯酸胶粘剂已被探讨其在神经外科中的潜在应用。这包括可能加固颅内动脉瘤和闭塞颈椎海绵窦瘘,展示了与乙酸2-氰基苯甲酰甲酸乙酯相关化合物在医学应用中的多功能性(Mickey & Samson, 1981)。

6. 抗癌活性

对乙基对羟基苯甲酸酯的衍生物的研究,这是与乙酸2-氰基苯甲酰甲酸乙酯相关的化合物,已揭示它们作为抗癌剂的潜力。这包括合成和表征新型肼-肼酮,并评估其对癌细胞系的细胞毒活性(Han et al., 2020)。

7. 抗菌和抗氧化研究

乙酸2-(4-甲氧基苯基)-3-(噻吩-2-甲酰)环丙烷羧酸乙酯及相关化合物,类似于乙酸2-氰基苯甲酰甲酸乙酯,已被合成并测试其抗菌和抗氧化性能。这些研究突显了这类化合物在制药应用中的潜力(Raghavendra et al., 2016)。

作用机制

Target of Action

Ethyl 2-cyanobenzoylformate is a chemical compound used in laboratory settings and for the synthesis of substances . .

Mode of Action

It has been used in whole-cell bioreduction processes, where it undergoes enzymatic reduction .

Biochemical Pathways

In the context of whole-cell bioreduction, Ethyl 2-cyanobenzoylformate is reduced by enzymes such as Candida tenuis xylose reductase (Ct XR) and Candida boidinii formate dehydrogenase (Cb FDH), which are co-expressed in Escherichia coli . The reduction process is NADH-dependent .

Result of Action

The result of the enzymatic reduction of Ethyl 2-cyanobenzoylformate is the production of ethyl R-4-cyanomandelate . This process is highly stereoselective, producing the R-enantiomer with an enantiomeric excess of up to 100% .

Action Environment

The action of Ethyl 2-cyanobenzoylformate is influenced by environmental factors. For instance, the compound is highly “toxic” to the bacterial and yeast biocatalysts, causing rapid inactivation of Ct XR and Cb FDH in E. coli . Additionally, uncatalyzed ester hydrolysis in the substrate and the presence of the α-keto ester can limit the yield of the alcohol product .

属性

IUPAC Name |

ethyl 2-(2-cyanophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-6-4-3-5-8(9)7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIBICBTKBZBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641274 | |

| Record name | Ethyl (2-cyanophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

228259-44-7 | |

| Record name | Ethyl (2-cyanophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。